Rubidiumperchlorat

Übersicht

Beschreibung

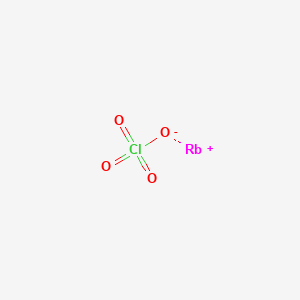

Rubidium perchlorate is a chemical compound with the formula RbClO₄. It is the perchlorate salt of rubidium and appears as colorless crystals. This compound is known for its strong oxidizing properties, which are characteristic of all perchlorates .

Wissenschaftliche Forschungsanwendungen

Rubidium perchlorate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology and Medicine: While not commonly used directly in biological systems, its properties as an oxidizing agent can be leveraged in biochemical research.

Wirkmechanismus

Target of Action

Rubidium perchlorate (RbClO4) is a perchlorate of rubidium . The primary target of rubidium perchlorate is the thyroid gland . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes, which are the primary cells of the thyroid gland . This interaction hampers thyroid hormone synthesis .

Mode of Action

Rubidium perchlorate competes with iodine at the basal-lateral membrane site of thyrocytes . The Sodium (Natrium)-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Rubidium perchlorate’s interaction with this symporter inhibits the normal iodine transport, thereby affecting the synthesis of thyroid hormones .

Biochemical Pathways

The biochemical pathways affected by rubidium perchlorate primarily involve the synthesis of thyroid hormones. By inhibiting iodine transport into thyrocytes, rubidium perchlorate disrupts the production of thyroid hormones, which play crucial roles in various physiological processes, including metabolism, growth, and development .

Pharmacokinetics

Given its ionic nature and solubility in water , it can be inferred that it is likely to be rapidly absorbed and distributed in the body, metabolized minimally, and excreted primarily via the kidneys.

Result of Action

The primary result of rubidium perchlorate’s action is the disruption of thyroid hormone synthesis . This can lead to various physiological effects, depending on the extent of disruption and the individual’s overall health status. In some cases, it may contribute to the development of hypothyroidism, a condition characterized by low levels of thyroid hormones.

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium perchlorate. For instance, the presence of other ions in the environment can affect its solubility and hence its bioavailability . Furthermore, the compound’s oxidative potential and stability in aqueous solutions are governed by kinetics rather than thermodynamics . Therefore, factors such as temperature and pH, which can influence reaction kinetics, may also affect the action of rubidium perchlorate.

Vorbereitungsmethoden

Rubidium perchlorate can be synthesized through the careful heating of a rubidium chlorate solution. This process leads to a disproportionation reaction with the release of oxygen gas: [ 2 \text{RbClO}_3 \rightarrow \text{RbClO}_4 + \text{RbCl} + \text{O}_2 ] When heated, rubidium perchlorate decomposes into rubidium chloride and oxygen: [ \text{RbClO}_4 \rightarrow \text{RbCl} + 2 \text{O}_2 ] The compound has two polymorphs: below 279°C, it crystallizes in the orthorhombic crystal system, and above 279°C, it adopts a cubic structure .

Analyse Chemischer Reaktionen

Rubidium perchlorate undergoes several types of chemical reactions:

Oxidation: As an oxidizing agent, rubidium perchlorate can facilitate the oxidation of various substances.

Thermal Decomposition: Upon heating, it decomposes to form rubidium chloride and oxygen gas.

Substitution Reactions: It can participate in substitution reactions where the perchlorate ion is replaced by other anions under specific conditions.

Common reagents used in these reactions include reducing agents and other salts. The major products formed from these reactions are typically rubidium chloride and oxygen .

Vergleich Mit ähnlichen Verbindungen

Rubidium perchlorate can be compared with other perchlorates such as potassium perchlorate (KClO₄) and sodium perchlorate (NaClO₄). While all these compounds share strong oxidizing properties, rubidium perchlorate is unique due to its specific crystal structures and thermal decomposition behavior. Similar compounds include:

- Potassium perchlorate (KClO₄)

- Sodium perchlorate (NaClO₄)

- Lithium perchlorate (LiClO₄)

Each of these compounds has its own unique properties and applications, but they all function as strong oxidizing agents .

Eigenschaften

IUPAC Name |

rubidium(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGGOOZLKJKPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO4, ClO4Rb | |

| Record name | rubidium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884621 | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-42-4 | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ionic radius of Rubidium perchlorate influence its electrical conductivity compared to other alkali perchlorates?

A1: Research indicates that the ionic radius of the alkali metal cation plays a significant role in the electrical conductivity of alkali perchlorates. Larger cations, like Rubidium, exhibit lower activation energies for charge carrier transport, leading to higher electrical conductivity compared to their smaller counterparts like potassium. [, ] This trend highlights the impact of cation size on ion mobility within the crystal lattice.

Q2: How does the electrical conductivity of Rubidium perchlorate compare to ammonium perchlorate, and what insights do these comparisons provide about the conduction mechanisms?

A3: While both Rubidium perchlorate and ammonium perchlorate (NH4ClO4) exhibit ionic conductivity, their conduction mechanisms might differ. Research suggests that the exceptionally high conductivity of ammonium perchlorate, even at room temperature, could be attributed to protonic migration rather than the typical ionic conduction seen in alkali perchlorates like Rubidium perchlorate. [, ] This difference emphasizes the unique nature of ammonium perchlorate and the potential influence of hydrogen bonding on its conductivity.

Q3: How is Rubidium perchlorate being used in the study of cation complexation?

A4: Rubidium perchlorate serves as a valuable tool in studying cation complexation, particularly with macrocyclic molecules like calixarenes. Researchers utilize Rubidium perchlorate complexes to characterize the binding affinity and structural features of these host molecules. [] For instance, X-ray diffraction analysis of the Rubidium perchlorate complex with a calix[5]arene ketone revealed the cation deeply encapsulated within the molecule's cavity, demonstrating the potential for selective cation binding. [] Such studies contribute to designing and developing novel materials with tailored properties for applications like sensing and separation.

Q4: What analytical techniques are employed to investigate the properties and behavior of Rubidium perchlorate?

A4: Various analytical techniques are crucial for characterizing and studying Rubidium perchlorate. These include:

- X-ray diffraction: Used to determine crystal structure and unit cell dimensions, providing insights into the arrangement of atoms within the crystal lattice. [, ]

- Electrical conductivity measurements: Provide information about the material's ability to conduct electricity as a function of temperature and frequency, helping to understand the charge transport mechanisms. [, ]

- Spectroscopic techniques: Like infrared and Raman spectroscopy, can be used to identify specific chemical bonds and functional groups, providing information about the molecular structure and interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)